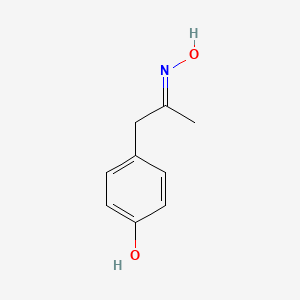
(4-Hydroxyphenyl)acetone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxyphenyl)acetone oxime is an organic compound characterized by the presence of a hydroxyl group attached to a phenyl ring and an oxime functional group attached to an acetone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyphenyl)acetone oxime typically involves the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride. This reaction is carried out in the presence of a base, such as sodium acetate, under reflux conditions. The reaction yields this compound as the primary product .
Industrial Production Methods: In industrial settings, the preparation of this compound can be optimized using catalytic processes. One such method involves the use of a titanium-containing molecular sieve catalyst in the presence of ammonia and hydrogen peroxide. This catalytic process enhances the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: (4-Hydroxyphenyl)acetone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime can be reduced to yield amines.
Substitution: The hydroxyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Hydroxyphenyl)acetone oxime has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Hydroxyphenyl)acetone oxime involves its interaction with molecular targets through its oxime and hydroxyl functional groups. The oxime group can form stable complexes with metal ions, which is crucial in catalysis and coordination chemistry. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
Acetone oxime: Similar in structure but lacks the phenyl ring, making it less versatile in aromatic substitution reactions.
Cyclohexanone oxime: Contains a cyclohexane ring instead of a phenyl ring, leading to different reactivity and applications.
Acetophenone oxime: Similar structure but without the hydroxyl group, affecting its hydrogen bonding capabilities and reactivity.
Uniqueness: (4-Hydroxyphenyl)acetone oxime stands out due to the presence of both hydroxyl and oxime functional groups, which confer unique reactivity and versatility in various chemical transformations. Its ability to participate in both aromatic substitution and coordination chemistry makes it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
4-[(2E)-2-hydroxyiminopropyl]phenol |
InChI |
InChI=1S/C9H11NO2/c1-7(10-12)6-8-2-4-9(11)5-3-8/h2-5,11-12H,6H2,1H3/b10-7+ |
Clave InChI |
FPMWDMDLTSSKIU-JXMROGBWSA-N |
SMILES isomérico |
C/C(=N\O)/CC1=CC=C(C=C1)O |
SMILES canónico |
CC(=NO)CC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


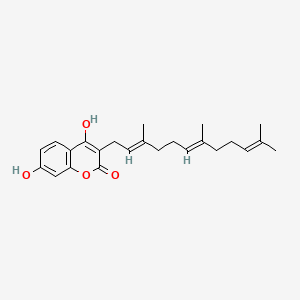

![Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI)](/img/structure/B13807786.png)
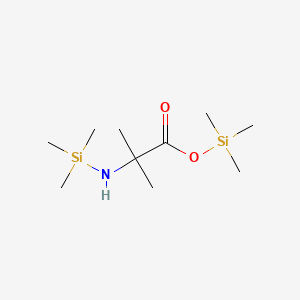
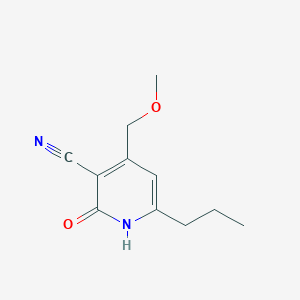
![8-Hydroxy-5-methyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium-3-carboxylate](/img/structure/B13807803.png)
![[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane](/img/structure/B13807815.png)

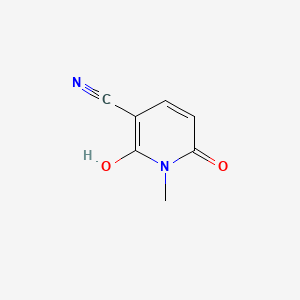
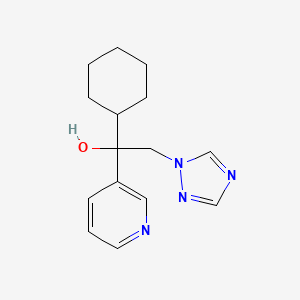
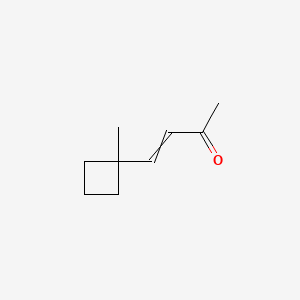
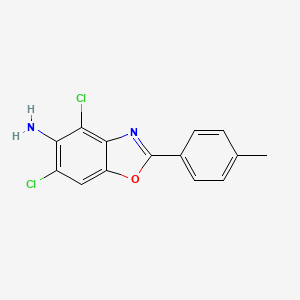
![3-[(1,1-Dimethylethyl)thio]propenoic acid methyl ester](/img/structure/B13807844.png)
![3'-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2'-oxirane]](/img/structure/B13807858.png)
